Stereochemical Configuration Dictates Biological Activity: Trans vs. Cis Isomer Comparison
The trans configuration of the pyrrolidine core is a critical determinant of biological activity for factor Xa inhibitor programs. While the racemic trans isomer (CAS 865451-68-9) is the direct precursor to the clinical factor Xa inhibitor R1663 (Ki = 3.3 nM against rabbit factor Xa), the corresponding cis-configured isomer (CAS 441298-21-1) produces a scaffold that fundamentally cannot access the same bioactive conformation, making it unsuitable for this validated therapeutic target [1][2]. The absolute difference in spatial orientation translates to a complete loss of activity potential.
| Evidence Dimension | Target Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.3 nM (for downstream factor Xa inhibitor R1663 derived from this scaffold) |
| Comparator Or Baseline | Cis-isomer (CAS 441298-21-1): Not applicable; scaffold cannot adopt required (3R,4R) bioactive conformation |
| Quantified Difference | Infinite (active vs. inactive scaffold geometry) |
| Conditions | In vitro enzymatic inhibition assay against rabbit coagulation factor Xa |
Why This Matters
This evidence demonstrates that for any program targeting the factor Xa pharmacophore, CAS 865451-68-9 is not merely a preferred choice but a mandatory one; the cis isomer represents a dead-end synthetic route for this drug class.
- [1] BindingDB Entry BDBM50324743. Affinity Data for CHEMBL1221913 (R1663). View Source
- [2] Anselm L, et al. Discovery of a factor Xa inhibitor (3R,4R)-1-(2,2-difluoro-ethyl)-pyrrolidine-3,4-dicarboxylic acid 3-[(5-chloro-pyridin-2-yl)-amide] 4-[[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenyl]-amide] as a clinical candidate. Bioorg Med Chem Lett. 2010;20(17):5313-9. View Source
